Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Overview
Description
Methyl 2-(4-hydroxy-3-methylphenyl)acetate is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylacetic acid and is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Methyl 2-(4-hydroxy-3-methylphenyl)acetate, also known as 2-(4-Hydroxy-3-methylphenyl)acetic acid methyl ester, is a chemical compound with the molecular formula C10H12O3 . This article will discuss its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Pharmacokinetics
The compound is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.08 , which may impact its bioavailability and distribution within the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in an inert atmosphere at room temperature , which may help maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-hydroxy-3-methylphenyl)acetate can be synthesized through the esterification of 4-hydroxy-3-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, reduced phenyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
Methyl 2-(4-hydroxy-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-(4-hydroxy-3-methylphenyl)acetate can be compared with other similar compounds such as:
- Methyl 2-(4-hydroxyphenyl)acetate
- Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
- Methyl 2-(3-amino-4-hydroxyphenyl)acetate
Uniqueness: The presence of both a hydroxy group and a methyl group on the phenyl ring of this compound gives it unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its analogs.
Properties
IUPAC Name |
methyl 2-(4-hydroxy-3-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFCYPQWMPUWJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492992 | |
Record name | Methyl (4-hydroxy-3-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64360-47-0 | |
Record name | Methyl (4-hydroxy-3-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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